Dansyltryptamin

Übersicht

Beschreibung

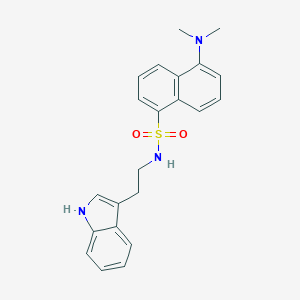

Dansyltryptamine is a chemical compound with the molecular formula C22H23N3O2S. It is a derivative of tryptamine, where the tryptamine moiety is modified by the addition of a dansyl group. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its fluorescent properties. Dansyltryptamine is primarily used in biochemical research due to its ability to act as a fluorescent probe.

Wissenschaftliche Forschungsanwendungen

Dansyltryptamine has several scientific research applications, including:

Fluorescent Probing: Due to its fluorescent properties, dansyltryptamine is used as a probe in biochemical assays to study protein-ligand interactions, enzyme activities, and cellular processes.

Amino Acid Analysis: Dansyltryptamine is used in the derivatization of amino acids for their quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Neuropharmacology: As a derivative of tryptamine, dansyltryptamine is studied for its potential effects on neurotransmitter systems and its role in neuropharmacological research.

Wirkmechanismus

Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .

Mode of Action

Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .

Biochemical Pathways

Dansyltryptamine is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .

Pharmacokinetics

A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dansyltryptamine and their impact on bioavailability remain to be elucidated.

Result of Action

Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .

Biochemische Analyse

Cellular Effects

Given its structural similarity to tryptophan and other tryptamine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Dansyltryptamine is likely involved in tryptophan metabolic pathways, given its structural similarity to tryptophan

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dansyltryptamine can be synthesized through the reaction of tryptamine with dansyl chloride. The reaction typically involves the following steps:

Preparation of Dansyl Chloride Solution: Dansyl chloride is dissolved in an appropriate solvent such as acetone or dichloromethane.

Reaction with Tryptamine: Tryptamine is added to the dansyl chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures.

Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the dansyltryptamine product.

Industrial Production Methods

While specific industrial production methods for dansyltryptamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dansyltryptamine undergoes various chemical reactions, including:

Oxidation: The indole ring in dansyltryptamine can be oxidized under specific conditions to form various oxidation products.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding sulfonic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

Oxidation: Various oxidized derivatives of dansyltryptamine.

Substitution: Substituted sulfonamide derivatives.

Hydrolysis: Tryptamine and sulfonic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tryptamine: The parent compound of dansyltryptamine, known for its role as a neurotransmitter and its involvement in various biological processes.

Dimethyltryptamine: A naturally occurring psychedelic compound with structural similarities to tryptamine.

Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.

Uniqueness of Dansyltryptamine

Dansyltryptamine is unique due to the presence of the dansyl group, which imparts fluorescent properties to the molecule. This makes it particularly useful as a fluorescent probe in biochemical research, allowing for the visualization and tracking of biological processes. Additionally, the combination of the tryptamine moiety with the dansyl group provides a unique tool for studying interactions with neurotransmitter systems and other biological targets.

Biologische Aktivität

Dansyltryptamine (DST) is a derivative of tryptamine, characterized by the addition of a dansyl group, which enhances its fluorescence properties. This modification not only facilitates its detection in biological samples but also plays a crucial role in its biological activity. This article explores the diverse biological activities of dansyltryptamine, focusing on its mechanisms of action, applications in neuropharmacology, and potential therapeutic uses.

Chemical Structure and Properties

Dansyltryptamine has the chemical formula C22H23N3O2S and consists of a tryptamine moiety linked to a dansyl group. The structural features contribute to its unique photophysical properties, making it valuable in various biochemical applications.

| Property | Details |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.50 g/mol |

| Solubility | Soluble in organic solvents |

| Fluorescence | High fluorescence due to dansyl group |

Dansyltryptamine primarily interacts with various serotonin receptors, influencing neurotransmission pathways. Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype and concentration. The following mechanisms have been identified:

- Serotonin Receptor Activation : DST activates serotonin receptors (5-HT receptors), which are crucial for mood regulation and various physiological processes.

- Trace Amine-Associated Receptors : DST also interacts with trace amine-associated receptors (TAARs), modulating dopaminergic and serotonergic systems.

- Fluorescent Probing : Its fluorescent properties allow it to be used as a probe in cellular imaging and tracking biological processes.

Neuropharmacological Effects

Dansyltryptamine has been studied for its potential neuropharmacological effects, particularly in relation to mood and cognition. It is believed to influence several pathways:

- Mood Regulation : By modulating serotonin receptor activity, DST may affect mood disorders.

- Cognitive Function : Its interaction with neurotransmitter systems suggests potential applications in cognitive enhancement or treatment of cognitive impairments.

Applications in Research

Due to its unique properties, dansyltryptamine is utilized in various research applications:

- Fluorescent Labeling : DST is used for labeling proteins and other biomolecules, facilitating their detection through fluorescence spectroscopy.

- Amino Acid Analysis : It aids in the derivatization of amino acids for quantification using high-performance liquid chromatography (HPLC).

- Cellular Imaging : As a fluorescent probe, DST allows visualization of cellular components and processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of dansyltryptamine:

- Neurotransmitter Measurement : DST has been successfully used to measure tryptamine levels in brain tissue, aiding research into neurotransmitter dynamics .

- Receptor Interaction Studies : Research has demonstrated that DST can enhance or inhibit receptor activity based on concentration and receptor subtype .

- Cellular Effects : Studies indicate that DST influences cell signaling pathways, gene expression, and cellular metabolism due to its structural similarity to tryptophan .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of dansyltryptamine:

Eigenschaften

IUPAC Name |

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFAXABPSTODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342535 | |

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-17-1 | |

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13285-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.